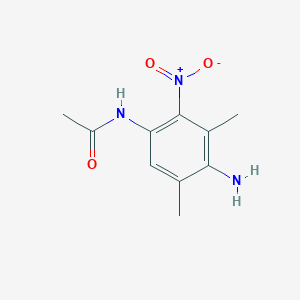
N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide involves the condensation of 4-amino-3,5-dimethyl-2-nitroaniline with acetic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine, under reflux conditions.
Alternative Method: Another approach involves the reaction of 4-amino-3,5-dimethyl-2-nitroaniline with acetyl chloride in the presence of a base like triethylamine. This method also requires refluxing the reaction mixture.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles to form azo compounds.
Oxidation: The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium nitrite, hydrochloric acid, various nucleophiles.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: N-(4-Amino-3,5-dimethyl-2-aminophenyl)acetamide.
Substitution: Azo compounds.
Oxidation: N-(4-Amino-3,5-dicarboxy-2-nitrophenyl)acetamide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a precursor in the synthesis of biologically active molecules.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with proteins and enzymes, affecting their function. The compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the amino and dimethyl groups.
N-(3,5-Dimethyl-4-nitrophenyl)acetamide: Similar structure but lacks the amino group.
N-(4-Amino-2-nitrophenyl)acetamide: Similar structure but lacks the dimethyl groups.
Uniqueness:
- The presence of both amino and nitro groups in N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide makes it a versatile compound for various chemical reactions.
- The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in reactions.
- The combination of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
97629-63-5 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-(4-amino-3,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H13N3O3/c1-5-4-8(12-7(3)14)10(13(15)16)6(2)9(5)11/h4H,11H2,1-3H3,(H,12,14) |
InChI Key |
KHQRBFRUXMBDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


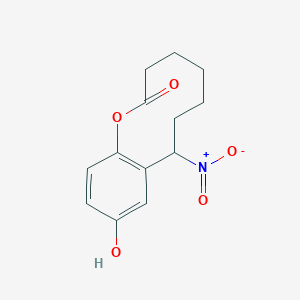
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
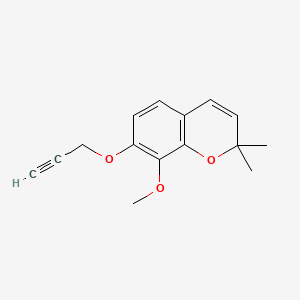
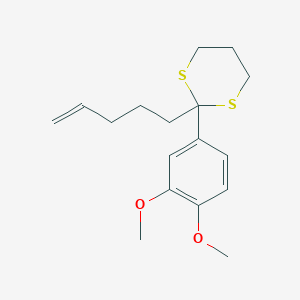
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
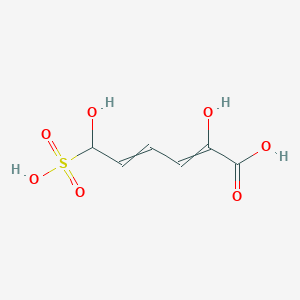
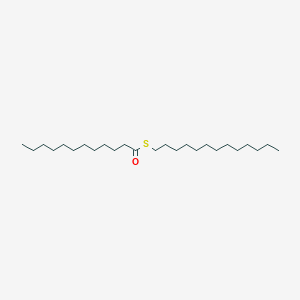
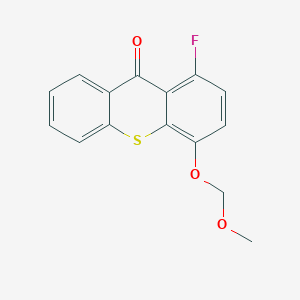
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
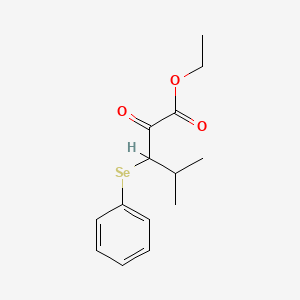

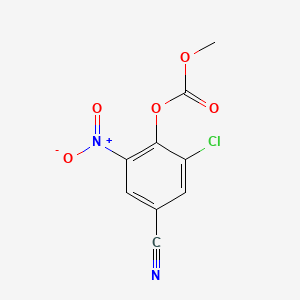
![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)

